molecular formula C10H9NO B139775 1-(Indolizin-1-yl)ethanone CAS No. 128353-08-2

1-(Indolizin-1-yl)ethanone

Cat. No. B139775
M. Wt: 159.18 g/mol
InChI Key: IRTQWWHBDXZDOW-UHFFFAOYSA-N
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Description

1-(Indolizin-1-yl)ethanone is a heterocyclic aromatic compound . It has a molecular weight of 159.19 and its linear formula is C10H9NO . It is a solid at room temperature .


Synthesis Analysis

The synthesis of indolizines, including 1-(Indolizin-1-yl)ethanone, has been achieved through various strategies. Classical methodologies such as Scholtz or Chichibabin reactions have been used, but new strategies have also been developed in the last decade . These include transition metal-catalyzed reactions and approaches based on oxidative coupling .


Molecular Structure Analysis

The molecular structure of 1-(Indolizin-1-yl)ethanone includes a total of 22 bonds . It contains a pyrrole and a pyridine ring, forming an indolizine core .


Physical And Chemical Properties Analysis

1-(Indolizin-1-yl)ethanone is a solid at room temperature . It has a molecular weight of 159.19 and its linear formula is C10H9NO .

Scientific Research Applications

Synthesis and Antimicrobial Activity

1-(Indolizin-1-yl)ethanone derivatives have been synthesized and evaluated for antimicrobial activity. These compounds have shown significant antimicrobial effects against various strains of bacteria and fungi, indicating their potential in the development of new antimicrobial agents (Letters in Applied NanoBioScience, 2020).

Anti-inflammatory Applications

Another significant application is in the synthesis of novel anti-inflammatory agents. Research demonstrates that derivatives of 1-(Indolizin-1-yl)ethanone exhibit potent anti-inflammatory effects, making them candidates for new anti-inflammatory drugs (Current drug discovery technologies, 2022).

Analgesic Activity

These compounds also play a crucial role in pain management. They have been synthesized and tested for in vivo analgesic and anti-inflammatory activities, showcasing their potential as nonsteroidal anti-inflammatory drugs (Letters in Drug Design & Discovery, 2022).

Chemical Structure and Synthesis

The compound has been studied for its chemical structure and methods of synthesis, enhancing our understanding of its chemical properties and potential applications in various fields (Acta Crystallographica Section E: Structure Reports Online, 2012).

Synthesis of Heterocycles

Research has been conducted on the efficient synthesis of heterocycles like indolizine, pyrrolone, and indolizinone, which are key in developing functionalized compounds with potential therapeutic uses (Organic letters, 2007).

Antioxidant and Antimicrobial Agents

Studies also focus on synthesizing and evaluating the antioxidant and antimicrobial activities of novel derivatives, which show promise in therapeutic applications due to their high activity levels (Beni-Suef University Journal of Basic and Applied Sciences, 2016).

Safety And Hazards

The safety information for 1-(Indolizin-1-yl)ethanone indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

1-indolizin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8(12)9-5-7-11-6-3-2-4-10(9)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTQWWHBDXZDOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CC=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Indolizin-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Yang, K Cheng, Y Zhang - Organic Letters, 2009 - ACS Publications
A highly regioselective oxidative coupling reaction between indolizines and vinylarenes has been accomplished in the presence of palladium catalysts to give only the branched α-…
Number of citations: 116 pubs.acs.org

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